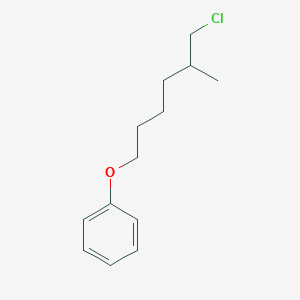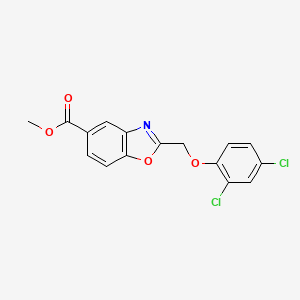
4-(4-Ethylaminopyrimidin-6-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-Ethylaminopyrimidin-6-yloxy)aniline is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylaminopyrimidin-6-yloxy)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with 4-(2-methoxyethoxy)aniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . This reaction yields the desired product with high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
4-(4-Ethylaminopyrimidin-6-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N,N-diisopropylethylamine (DIPEA) in isopropanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-(4-Ethylaminopyrimidin-6-yloxy)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(4-Ethylaminopyrimidin-6-yloxy)aniline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
4-Ethoxyaniline: Similar structure but with an ethoxy group instead of an ethylamino group.
4-(2-Methoxyethoxy)aniline: Contains a methoxyethoxy group instead of an ethylamino group.
Uniqueness
4-(4-Ethylaminopyrimidin-6-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ethylamino group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
6-(4-aminophenoxy)-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c1-2-14-11-7-12(16-8-15-11)17-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,16) |
InChIキー |
OOHRWXLMADKIES-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC(=NC=N1)OC2=CC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(N-(2-(Benzo[d]thiazole-2-sulfonamido)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid](/img/structure/B8275387.png)





![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]-3,5-difluorobenzonitrile](/img/structure/B8275443.png)





![Methyl 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B8275472.png)
![4,6-Ditert-butyl-5-[(2-methoxyethoxy)methoxy]-2-methylpyrimidine](/img/structure/B8275491.png)
